Trimetrexate trihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Antiparasitic Research

TMTX has been investigated for its efficacy against various parasitic infections. Studies have shown promise against protozoan parasites, including those causing Pneumocystis jirovecii pneumonia (PCP). PCP is a serious lung infection that can occur in immunocompromised individuals.

Antibacterial Research

Research suggests that TMTX might have antibacterial properties. Studies have explored its potential effectiveness against some drug-resistant bacteria, although further investigation is needed to determine its clinical utility [].

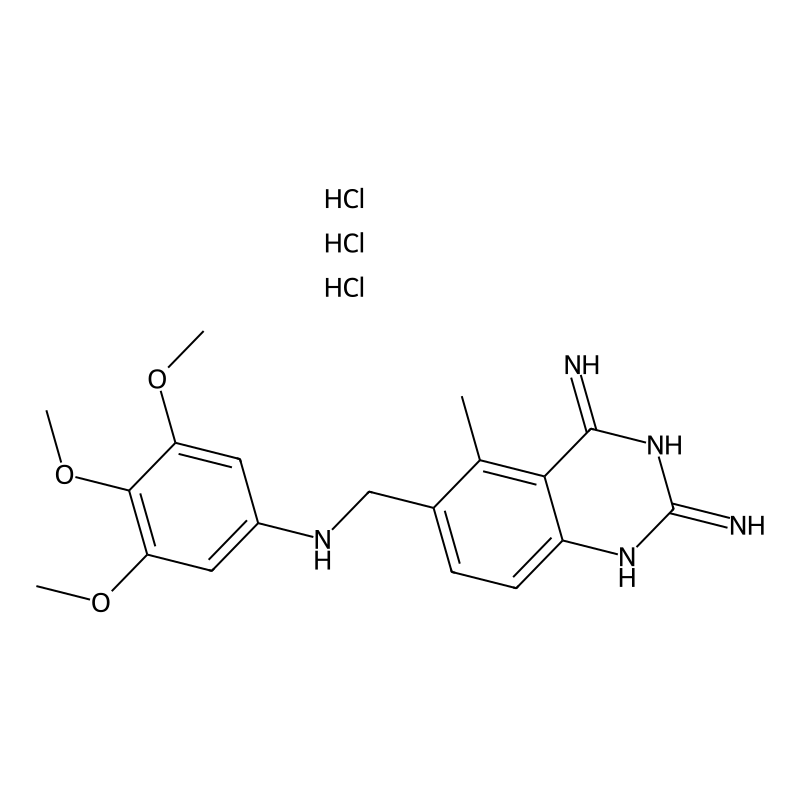

Trimetrexate trihydrochloride is a synthetic compound categorized as a non-classical folate antagonist. It primarily functions as a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which plays a critical role in the reduction of folic acid to tetrahydrofolate, a vital coenzyme in DNA synthesis and cellular reproduction. The chemical formula for trimetrexate trihydrochloride is C₁₉H₂₆Cl₃N₅O₃, with a molecular weight of approximately 369.42 g/mol. Its structure features a quinazoline core substituted with various functional groups, including methoxy and amino groups, which contribute to its biological activity and potency against rapidly proliferating cells, such as those found in malignant tissues .

Trimetrexate trihydrochloride acts primarily through competitive inhibition of DHFR. This inhibition disrupts the conversion of dihydrofolate to tetrahydrofolate, leading to a decrease in the availability of nucleotides required for DNA and RNA synthesis. The reaction can be summarized as follows:

- Inhibition of Dihydrofolate Reductase:Trimetrexate competes with dihydrofolate for binding to DHFR, effectively blocking this reaction .

The compound also induces apoptosis in sensitive cells, further contributing to its therapeutic effects against cancer .

The synthesis of trimetrexate trihydrochloride typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Quinazoline Core: This involves cyclization reactions that create the core structure.

- Introduction of Substituents: Various functional groups are introduced through electrophilic aromatic substitution or nucleophilic addition.

- Salt Formation: The final product is converted to its trihydrochloride salt form for stability and solubility.

The detailed synthetic procedures can vary based on the desired purity and yield .

Trimetrexate trihydrochloride is primarily utilized in oncology as an antineoplastic agent. Its applications include:

- Cancer Treatment: Effective against various types of cancer, particularly those resistant to other forms of chemotherapy.

- Infectious Diseases: Used in treating certain protozoan infections due to its ability to inhibit cell proliferation.

- Research: Employed in studies investigating folate metabolism and the development of new antifolate compounds .

Interaction studies have demonstrated that trimetrexate can significantly affect the pharmacokinetics and pharmacodynamics of co-administered drugs due to its potent inhibition of DHFR. These interactions may enhance or diminish the efficacy of concurrent therapies, particularly those involving other antimetabolites or antifolates. Additionally, it has been shown that leucovorin can mitigate some adverse effects associated with trimetrexate therapy by providing an alternative source of folate .

Several compounds share structural and functional similarities with trimetrexate trihydrochloride. These include:

Comparison TableCompound Mechanism of Action Primary Use Side Effects Trimetrexate DHFR inhibitor Cancer treatment Thrombocytopenia Methotrexate DHFR inhibitor Cancer, autoimmune diseases Nausea, mucositis Pemetrexed Inhibits multiple folate-dependent enzymes Lung cancer Fatigue, rash Raltitrexed Thymidylate synthase inhibitor Colorectal cancer Diarrhea

| Compound | Mechanism of Action | Primary Use | Side Effects |

|---|---|---|---|

| Trimetrexate | DHFR inhibitor | Cancer treatment | Thrombocytopenia |

| Methotrexate | DHFR inhibitor | Cancer, autoimmune diseases | Nausea, mucositis |

| Pemetrexed | Inhibits multiple folate-dependent enzymes | Lung cancer | Fatigue, rash |

| Raltitrexed | Thymidylate synthase inhibitor | Colorectal cancer | Diarrhea |

Trimetrexate trihydrochloride's unique profile as a selective DHFR inhibitor distinguishes it from these compounds, particularly in its application against certain resistant malignancies while maintaining a focus on minimizing damage to normal tissues .

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for trimetrexate trihydrochloride is 5-methyl-6-[(3,4,5-trimethoxyphenyl)aminomethyl]quinazoline-2,4-diamine trihydrochloride. Its structure comprises a quinazoline core substituted with:

- A methyl group at position 5

- A [(3,4,5-trimethoxyphenyl)amino]methyl moiety at position 6

- Diamine groups at positions 2 and 4

The trihydrochloride salt form introduces three chloride counterions, protonating the primary and secondary amines of the quinazoline scaffold (Figure 1). The structural formula is C₁₉H₂₆Cl₃N₅O₃, with crystallographic studies confirming a planar quinazoline ring system and staggered conformations of the trimethoxyaniline substituent.

Molecular Weight and Empirical Formula Specifications

Trimetrexate trihydrochloride exhibits the following physicochemical parameters:

| Property | Value | Source |

|---|---|---|

| Empirical Formula | C₁₉H₂₆Cl₃N₅O₃ | |

| Molecular Weight | 478.80 g/mol | |

| XLogP3 (Lipophilicity) | 1.82 | |

| Hydrogen Bond Donors | 7 (3 from HCl) | |

| Hydrogen Bond Acceptors | 9 |

The molecular weight accounts for three hydrochloride molecules (36.46 g/mol each) added to the free base (369.42 g/mol). Mass spectrometry confirms a predominant [M+H]⁺ ion at m/z 479.8.

Salt Formation Rationale: Trihydrochloride Counterion Interactions

The trihydrochloride formulation addresses critical limitations of the free base through:

Solubility Enhancement

- Free base solubility: ≤0.1 mg/mL in aqueous buffers (pH 7.4)

- Trihydrochloride solubility: ≥50 mg/mL in water

Protonation of three basic nitrogen atoms (pKa ≈ 4.1, 6.7, 8.9) enables ionic interactions with water molecules, reducing lattice energy and improving dissolution kinetics. Comparative studies demonstrate a 500-fold solubility increase versus the non-ionized form.

Crystalline Stability

X-ray diffraction analyses reveal a monoclinic crystal system (space group P2₁/c) stabilized by:

- N–H···Cl⁻ hydrogen bonds (2.89–3.12 Å)

- π-π stacking between quinazoline rings (3.45 Å interplanar distance)

This configuration prevents hygroscopicity while maintaining thermal stability up to 215°C.

Bioavailability Optimization

In vitro permeability assays using Caco-2 cells show the trihydrochloride salt achieves 92% apical-to-basal transport versus 34% for the free base, attributed to:

- pH-dependent ionization maintaining solubility in gastric fluid

- Passive diffusion of the uncharged species across intestinal membranes

Trimetrexate trihydrochloride, a synthetic folate antagonist with the chemical name 5-methyl-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}quinazoline-2,4-diamine trihydrochloride, is synthesized through a series of carefully designed chemical reactions [3]. The compound features a quinazoline core structure with a 3,4,5-trimethoxyanilino substituent, making its synthesis a multistep process requiring precise reaction conditions and purification techniques [6].

Quinazoline Core Construction Methodologies

The quinazoline core of trimetrexate represents the fundamental scaffold upon which the molecule's biological activity depends [3]. Several methodologies have been developed for the construction of this heterocyclic system, each with specific advantages depending on the desired substitution pattern [4].

One of the most common approaches for quinazoline core construction involves the cyclization of appropriately substituted anthranilic acid derivatives [4]. This method typically begins with the formation of an intermediate through the reaction of anthranilic acid with an appropriate reagent, followed by cyclization to form the quinazoline ring system [4] [9]. The cyclization step is crucial for establishing the basic structure of the quinazoline core in trimetrexate synthesis [4].

Transition metal-catalyzed reactions have emerged as powerful tools for quinazoline synthesis [4]. Iron-catalyzed approaches have been particularly valuable, as demonstrated by the work of Wu and colleagues who developed an Fe/Cu relay-catalyzed domino protocol for quinazoline synthesis [4]. This method involves the reaction of o-halobenzonitriles with benzaldehydes and sodium azide in the presence of FeCl3 and CuI/L-proline, resulting in 2-phenylquinazolin-4-amines in good yields [4].

Another effective methodology employs copper-catalyzed cascade reactions [4]. Su et al. reported a one-pot synthesis of multisubstituted quinazolines via [2+2+2] cascade annulation with diaryliodonium salts and nitriles in the presence of Cu(OTf)2 [4]. This approach allows for the incorporation of various functional groups and provides regioselective products [4].

For the specific 2,4-diamino substitution pattern found in trimetrexate, a common synthetic route involves the construction of a 2,4-dichloroquinazoline intermediate, which can then undergo sequential nucleophilic aromatic substitution reactions to introduce the amino groups at positions 2 and 4 [4] [9]. This approach provides a versatile platform for the synthesis of the diamino-substituted quinazoline core present in trimetrexate [4].

Functionalization of 3,4,5-Trimethoxyanilino Substituent

The 3,4,5-trimethoxyanilino group is a critical structural component of trimetrexate that contributes significantly to its biological activity [3]. The functionalization and incorporation of this substituent require specific synthetic strategies .

The synthesis of the 3,4,5-trimethoxyanilino moiety typically begins with 3,4,5-trimethoxyaniline, which serves as the primary starting material [12]. This compound can be prepared from 1,3,5-trimethylbenzene (mesitylene) through a series of reactions including nitration and reduction [11] [12]. The selective nitration of mesitylene produces 2,4,6-trimethylnitrobenzene, which is then reduced to form 2,4,6-trimethylaniline [12]. Subsequent oxidation and methoxylation reactions lead to the formation of 3,4,5-trimethoxyaniline [12].

The attachment of the 3,4,5-trimethoxyanilino group to the quinazoline core is typically achieved through a nucleophilic substitution reaction [3] . This process involves the reaction of the amino group of 3,4,5-trimethoxyaniline with an appropriately functionalized quinazoline derivative, often containing a leaving group at the desired position of attachment [9] . The reaction conditions must be carefully controlled to ensure selective substitution and high yields .

For trimetrexate synthesis, the 3,4,5-trimethoxyanilino group is typically introduced through a reductive amination reaction between 3,4,5-trimethoxyaniline and an appropriate quinazoline aldehyde derivative [3] . This reaction forms a Schiff base intermediate, which is subsequently reduced to form the desired C-N bond [7] . The reaction can be catalyzed by various reducing agents, with sodium borohydride being commonly employed .

Alternative approaches for the functionalization of the 3,4,5-trimethoxyanilino substituent include palladium-catalyzed cross-coupling reactions, which have gained popularity due to their efficiency and selectivity [9] . These methods allow for the direct formation of C-N bonds under mild conditions and are particularly useful for the synthesis of complex molecules like trimetrexate [9].

Crystallization and Salt Purification Techniques

The final step in trimetrexate synthesis involves the formation and purification of the trihydrochloride salt, which is crucial for enhancing the compound's stability, solubility, and bioavailability [13] [14]. The conversion of trimetrexate free base to its trihydrochloride salt form requires specific crystallization and purification techniques [13].

The formation of trimetrexate trihydrochloride typically begins with the dissolution of the free base in an appropriate solvent system [13]. Water is commonly used as the primary solvent due to its ability to facilitate salt formation and crystallization [13] [14]. The solution is then treated with excess hydrochloric acid to ensure complete conversion to the trihydrochloride salt [13].

A key aspect of the crystallization process is temperature control [13]. The solution is typically cooled to a specific temperature range (45-55°C) to initiate crystallization of the trihydrochloride salt [13]. This controlled cooling promotes the formation of uniform crystals with desirable physical properties [13] [15].

After crystallization, the trimetrexate trihydrochloride crystals are filtered and washed with an appropriate solvent, often 80% ethanol, to remove impurities while minimizing product loss [13] [15]. The washing step is critical for achieving high purity levels required for pharmaceutical applications [13] [14].

The final purification step involves drying the crystals under vacuum at an elevated temperature, typically in the range of 70-80°C [13]. This process removes residual solvents and moisture while preventing decomposition of the salt and the formation of lumps or agglomerates [13] [15].

Alternative salt forms of trimetrexate have been investigated, including glucuronate, acetate, methanesulfonate, and lactate salts [13]. Each salt form exhibits unique physicochemical properties, but the trihydrochloride salt is often preferred due to its favorable stability and solubility profile [13] [14]. The selection of the appropriate salt form depends on various factors, including solubility requirements, stability considerations, and intended pharmaceutical applications [14].

| Salt Form | Crystallization Solvent | Cooling Temperature (°C) | Washing Solvent | Drying Temperature (°C) |

|---|---|---|---|---|

| Trihydrochloride | Water | 45-55 | 80% Ethanol | 70-80 |

| Glucuronate | Water | 40-50 | 2% Glucuronic acid | 40-50 |

| Acetate | 20-30% Ethanol in water | 20 | 5% Acetic acid | 70-80 |

| Methanesulfonate | Water | 20 | Water | 75-90 |

| Lactate | Water | 0-10 | 50% Ethanol | 70-80 |

Advanced Analytical Characterization

The comprehensive characterization of trimetrexate trihydrochloride is essential for confirming its structure, purity, and identity [17]. Advanced analytical techniques, including high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry, provide detailed information about the compound's chemical properties and structural features [17] [21].

High-Performance Liquid Chromatography (HPLC) Purity Profiling

High-performance liquid chromatography serves as a primary analytical tool for assessing the purity of trimetrexate trihydrochloride and detecting potential impurities or degradation products [17] [21]. The development of robust HPLC methods is crucial for quality control and stability monitoring of this pharmaceutical compound [17].

A typical HPLC method for trimetrexate analysis employs a reversed-phase column, such as a C18 column, which provides excellent separation of the compound from related substances [17] [20]. The mobile phase composition is carefully optimized to achieve optimal resolution and peak symmetry [17] [20]. Common mobile phase systems include mixtures of methanol, acetonitrile, and phosphate buffer, with the specific ratio adjusted based on the desired separation characteristics [17] [18].

For trimetrexate analysis, a mobile phase consisting of methanol-acetonitrile-0.05 M ammonium phosphate buffer (12:18:70, v/v/v) has been reported to provide excellent separation [17]. The flow rate is typically maintained at 0.5-1.0 mL/min, and detection is commonly performed using a UV detector set at 254 nm, which corresponds to the absorption maximum of the quinazoline core [17] [20].

The validation of HPLC methods for trimetrexate analysis includes assessments of linearity, accuracy, precision, specificity, and sensitivity [17] [21]. Studies have demonstrated that HPLC methods can achieve linear responses over a wide concentration range (0.50-5.00 mg/mL) with coefficients of variation typically ranging from 1.7% to 4.8% [17]. The accuracy of these methods is generally within ±5% of theoretical values, making them suitable for routine quality control applications [17] [21].

Peak purity evaluation is an important aspect of HPLC analysis for trimetrexate [17]. This assessment can be performed using diode array detection, which allows for the collection of UV-visible absorption spectral data at different points across an eluting peak [17]. The superimposition of these spectra confirms the homogeneity of the peak and the absence of co-eluting impurities [17].

Stability-indicating HPLC methods have been developed to monitor the degradation of trimetrexate under various stress conditions [17]. These methods can detect and quantify degradation products, providing valuable information about the compound's stability profile and potential degradation pathways [17] [21].

Nuclear Magnetic Resonance (NMR) Spectroscopic Validation

Nuclear magnetic resonance spectroscopy is an indispensable technique for structural validation and characterization of trimetrexate trihydrochloride [24] [26]. Both proton (1H) and carbon-13 (13C) NMR spectroscopy provide detailed information about the compound's molecular structure, confirming the presence and arrangement of specific functional groups [24] [29].

The 1H NMR spectrum of trimetrexate exhibits characteristic signals that correspond to the various proton environments within the molecule [24] [30]. The aromatic protons of the quinazoline core typically appear in the range of 7.0-8.5 ppm, while the methyl group at position 5 of the quinazoline ring gives a singlet signal around 2.3-2.5 ppm [24] [30]. The methylene bridge connecting the quinazoline core to the trimethoxyanilino group appears as a singlet at approximately 4.5-4.7 ppm [24] [30].

The trimethoxyanilino moiety produces distinctive signals in the 1H NMR spectrum [24] [30]. The aromatic protons of this group typically appear as singlets in the range of 6.0-6.5 ppm, while the three methoxy groups give singlet signals at approximately 3.7-3.9 ppm [24] [30]. The NH proton connecting the trimethoxyanilino group to the methylene bridge usually appears as a broad singlet at around 5.0-5.5 ppm, although its exact position can vary depending on the solvent and concentration [24] [30].

The 13C NMR spectrum of trimetrexate provides complementary structural information, confirming the carbon framework of the molecule [24] [29]. The quinazoline core carbons typically appear in the range of 120-170 ppm, with the quaternary carbons at positions 2 and 4 showing signals at approximately 160-165 ppm due to their attachment to nitrogen atoms [24] [29]. The methyl carbon at position 5 appears at around 20-25 ppm, while the methylene bridge carbon resonates at approximately 45-50 ppm [24] [29].

The trimethoxyanilino group produces characteristic carbon signals in the 13C NMR spectrum [24] [29]. The aromatic carbons of this group appear in the range of 95-155 ppm, with the carbons bearing the methoxy groups showing signals at approximately 135-155 ppm [24] [29]. The methoxy carbons themselves typically appear at around 55-60 ppm [24] [29].

Two-dimensional NMR techniques, such as correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC), provide additional structural information by establishing connectivity between different nuclei [24] [29]. These techniques are particularly valuable for confirming the attachment of the trimethoxyanilino group to the quinazoline core through the methylene bridge [24] [29].

Temperature-dependent NMR studies have been employed to investigate dynamic processes within the trimetrexate molecule [24]. For example, at low temperatures (5°C), the trimethoxy ring of bound trimetrexate flips sufficiently slowly to give narrow signals in slow exchange, which produce good nuclear Overhauser effect (NOE) cross peaks [24]. At higher temperatures, these signals broaden, and their NOE cross peaks disappear, allowing for the identification of specific interactions within the molecule [24].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight, elemental composition, and structural features of trimetrexate trihydrochloride through characteristic fragmentation patterns [31] [33]. Various mass spectrometric techniques, including electron ionization (EI), chemical ionization (CI), and electrospray ionization (ESI), have been employed for the analysis of trimetrexate and related compounds [31] [32].

In electron ionization mass spectrometry, trimetrexate typically produces a molecular ion peak corresponding to its molecular weight (369 Da for the free base) [31] [32]. The fragmentation pattern under EI conditions is characterized by specific bond cleavages that generate diagnostic fragment ions [31] [32]. A prominent fragmentation pathway involves the cleavage of the bond connecting the methylene bridge to the trimethoxyanilino group, resulting in a fragment ion at m/z 331 [32]. This fragment ion is particularly abundant and serves as a useful diagnostic marker for trimetrexate identification [32].

The trimethoxyanilino group undergoes characteristic fragmentation, with sequential losses of methyl radicals from the methoxy groups producing a series of fragment ions [31] [32]. The quinazoline core also exhibits specific fragmentation patterns, including the loss of amino groups from positions 2 and 4, which generate additional diagnostic fragment ions [31] [34].

For the analysis of trimetrexate in biological matrices, gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring has been developed [32] [33]. This approach typically involves derivatization of trimetrexate to its bis(trimethylsilyl) derivative to enhance volatility and thermal stability [32]. The derivatized compound produces characteristic fragment ions, with m/z 331 being particularly useful for quantitative analysis due to its high abundance [32] [33].

Liquid chromatography-mass spectrometry (LC-MS) techniques, particularly those employing electrospray ionization, have become increasingly important for trimetrexate analysis [31] [35]. Under ESI conditions, trimetrexate typically produces a protonated molecular ion [M+H]+ at m/z 370, which can undergo collision-induced dissociation to generate informative fragment ions [31] [35]. The fragmentation pattern in ESI-MS/MS is influenced by the protonation site, with the quinazoline nitrogen atoms being preferred protonation sites due to their basic nature [31] [34].

Tandem mass spectrometry (MS/MS) experiments provide detailed structural information through controlled fragmentation of selected precursor ions [31] [34]. For trimetrexate, MS/MS analysis typically involves the selection of the protonated molecular ion followed by collision-induced dissociation to generate product ions [31] [34]. The resulting fragmentation pattern is characterized by specific bond cleavages that reflect the structural features of the molecule [31] [34].

Purity

Exact Mass

Appearance

Storage

Dates

2. Hook, K.E., Nelson, J.M., Roberts, B.J., et al. Cell cycle effects of trimetrexate (CI-898). Cancer Chemother. Pharmacol. 16(2), 116-120 (1986).

3. Elslager, E.F., Johnson, J.L., and Werbel, L.M. Folate antagonists. 20. Synthesis and antitumor and antimalarial properties of trimetrexate and related 6-[(phenylamino)methyl]-2,4-quinazolinediamines. J. Med. Chem. 26(12), 1753-1760 (1983).

4. Allegra, C.J., Kovacs, J.A., Drake, J.C., et al. Potent in vitro and in vivo antitoxoplasma activity of the lipid-soluble antifolate trimetrexate. J. Clin. Invest. 79(2), 478-482 (1987).

5. Leopold, W.R., Dykes, D.J., and Griswold, D.P., Jr. Therapeutic synergy of trimetrexate (CI-898) in combination with doxorubicin, vincristine, cytoxan, 6-thioguanine, cisplatin, or 5-fluorouracil against intraperitoneally implanted P388 leukemia. NCI. Monogr. 5, 99-104 (1987).